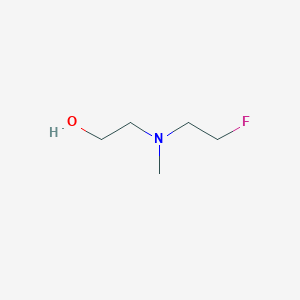
2-((2-氟乙基)(甲基)氨基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Fluoroethyl)(methyl)amino)ethanol is a synthetic chemical compound that has garnered significant attention within the scientific community due to its potential applications in various fields of research and industryThe molecular formula of this compound is C5H12FNO, and it has a molecular weight of 121.16 g/mol.
科学研究应用
2-((2-Fluoroethyl)(methyl)amino)ethanol has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate its effects on cellular processes and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
准备方法
Synthetic Routes and Reaction Conditions
2-((2-Fluoroethyl)(methyl)amino)ethanol can be synthesized by reacting 2-chloroethyl methylamine hydrochloride with potassium carbonate in the presence of 2-bromoethanol. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The synthesized product can then be isolated using a suitable solvent and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for 2-((2-Fluoroethyl)(methyl)amino)ethanol are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-((2-Fluoroethyl)(methyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines or alcohols. Substitution reactions can result in the formation of various substituted amines or alcohols.
作用机制
The mechanism of action of 2-((2-Fluoroethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways within cells. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions and cellular functions. For example, it may inhibit enzymes involved in tumor growth, leading to anti-tumor effects. Additionally, the compound’s fluorine atom can enhance its binding affinity to target proteins, making it a valuable tool in drug development and diagnostic imaging .
相似化合物的比较
Similar Compounds
Ethanolamine: A naturally occurring compound with the formula HOCH2CH2NH2, used in the synthesis of various chemicals and as a building block in biological systems.
2-(2-Fluoroethyl)methylamino)ethyltyrosine: A cationic amino acid PET tracer used for tumor imaging.
Uniqueness
2-((2-Fluoroethyl)(methyl)amino)ethanol is unique due to its specific chemical structure, which includes a fluoroethyl group that enhances its reactivity and binding affinity. This makes it particularly valuable in applications such as drug development and diagnostic imaging, where precise molecular interactions are crucial.
属性
IUPAC Name |
2-[2-fluoroethyl(methyl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICUMFZYPGYSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132785-26-2 |
Source


|
| Record name | 2-[(2-fluoroethyl)(methyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
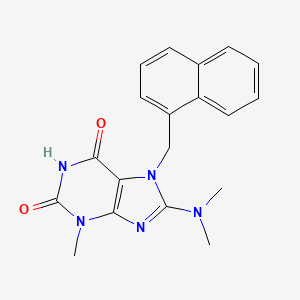
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2419926.png)
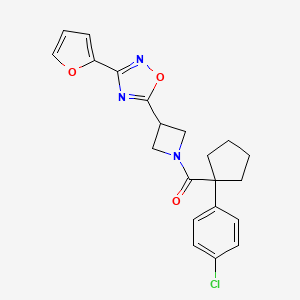
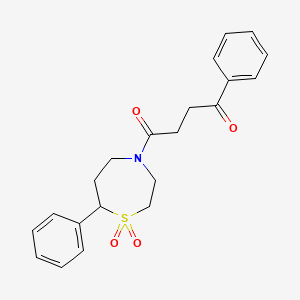
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2419930.png)
![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)
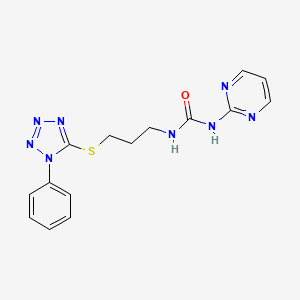
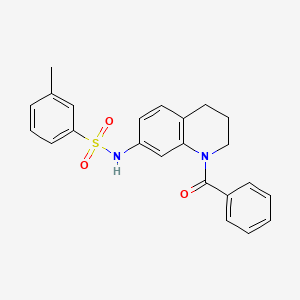
![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
![3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2419940.png)



